Methyl elaidate

Oxidative Stability Lipid Chemistry Shelf-life Studies

Accurate trans-fat analysis requires the exact isomer standard, not methyl oleate. Methyl elaidate (CAS 67762-38-3) solves misidentification risks in lipidomics and food safety testing. - Certified ≥99.0% by GC; CRM grades (99.9%) available for ISO compliance (GB 5009.257-2016). - 10.4× longer oxidation induction period than cis-isomer - ideal for shelf-life and antioxidant studies. - Distinct GC retention time enables unambiguous trans-fat quantification in complex biological and food matrices. - Available in multiple analytical pack sizes; immediate dispatch for R&D and QC labs.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 67762-38-3
Cat. No. B3428367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl elaidate
CAS67762-38-3
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC
InChIInChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10+
InChIKeyQYDYPVFESGNLHU-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl Elaidate Analytical Standard Overview


Methyl elaidate (CAS 67762-38-3, also commonly referenced as CAS 1937-62-8) is the methyl ester of elaidic acid, the trans-isomer of oleic acid. It is a monounsaturated omega-9 fatty acid ester with the molecular formula C19H36O2 and a molecular weight of 296.49 g/mol . This compound is primarily supplied as a high-purity analytical standard (≥99.0% by GC) or as a certified reference material (CRM) (99.9% purity in solution) , and is distinguished from its cis-isomer, methyl oleate, by its linear, trans-configuration at the Δ9 double bond, which imparts a melting point of 9-10°C compared to -19.9°C for the cis form .

Analytical standard for trans-fatty acid identification and quantification by GC/HPLC.
Supports lipid oxidation, membrane biophysics, and trans-fat metabolism research workflows.
Chromatographic retention distinct from cis-isomer methyl oleate, enabling unambiguous peak assignment.

Why cis-Esters Fail as Methyl Elaidate Substitutes


The geometric isomerism between methyl elaidate (trans) and methyl oleate (cis) dictates fundamentally different physical, chemical, and biological behaviors. Direct substitution of methyl elaidate with its cis-isomer, methyl oleate, is not analytically or scientifically valid in studies involving membrane biophysics, oxidative stability, metabolic fate, or chromatographic calibration. As demonstrated in the quantitative evidence below, the trans configuration results in a more linear, tightly packed molecular structure [1], which directly alters its autoxidation kinetics [2], its behavior in lipid bilayers [1], and its chromatographic retention time [3]. Consequently, using methyl oleate as a proxy in any of these contexts will introduce unquantifiable error and invalidate comparative analysis, particularly in lipidomic studies where accurate isomer identification and quantification are paramount.

Retention shift cis-isomer methyl oleate shows different GC/HPLC retention; calibration using oleate may misidentify trans peaks.
Oxidation kinetics Autoxidation induction period and hydroperoxide formation rates differ substantially; stability study results will not transfer.
Bilayer packing trans geometry yields tighter lipid packing; membrane permeability data obtained with cis-isomer may not replicate.

Methyl Elaidate: Quantitative Comparison Evidence


Autoxidation Rate vs. Methyl Oleate

Methyl elaidate demonstrates significantly superior oxidative stability compared to its cis-isomer, methyl oleate. In a controlled autoxidation study free from antioxidants and metals, the induction period for methyl elaidate was 10.4 times longer than that for methyl oleate. Furthermore, the rate of oxidative weight increase and hydroperoxide formation after the induction period was 2.2 times slower for methyl elaidate [1].

Autoxidation rate vs. methyl oleate
Head-to-head comparison
Induction period 10.4× longer for methyl elaidate; post-induction weight gain 2.2× slower.
Supports oxidative stability screening and shelf-life study design where trans-lipid robustness is required.
Data from controlled autoxidation without antioxidants; source-based review recommended.
Oxidative Stability Lipid Chemistry Shelf-life Studies

Oxidation Product Stereochemistry

The oxidative behavior of methyl elaidate and methyl oleate diverge not only in rate but also in product stereochemistry. When oxidized under identical conditions (200°C for 30 min), the resulting 9,10-epoxystearic methyl esters exhibited a threo/erythro ratio of 6.2% for methyl elaidate compared to a ratio of 2.3% for methyl oleate [1]. The total yield of dimeric products was also slightly higher for methyl elaidate (1.6% vs. 1.4% for methyl oleate) [1].

Oxidation product stereochemistry
Head-to-head comparison
Threo/erythro epoxide ratio 6.2% (elaidate) vs. 2.3% (oleate); dimer yield 1.6% vs. 1.4%.
Enables pathway-specific biomarker differentiation in lipidomic oxidation studies.
Thermoxidation at 200 °C, GC-ion trap MS; results are model-dependent.
Oxidation Pathway Analysis Lipidomics Mechanistic Studies

Lipid Bilayer Packing Density

The trans configuration of methyl elaidate directly influences its packing behavior in lipid bilayers. In liposome permeability studies at pH 8.7, liposomes prepared with methyl elaidate exhibited more tightly packed bilayers than those prepared with methyl oleate, as indicated by slower osmotic swelling rates [1]. This tighter packing was evidenced by reduced permeability to erythritol, an effect that was further modulated by the presence of cholesterol [1].

Lipid bilayer packing density
Head-to-head comparison
Tighter bilayer packing for methyl elaidate, reflected in slower osmotic swelling and reduced erythritol permeability.
Supports membrane biophysics research where trans geometry influences permeability and phase behavior.
Qualitative assessment from liposome swelling experiments; cholesterol modulation noted.
Membrane Biophysics Liposome Formulation Drug Delivery

Certified Analytical Standard Purity

Commercially available methyl elaidate is supplied as an analytical standard with a purity of ≥99.0% by GC . Furthermore, certified reference material (CRM) grades are available with a purity of 99.9% and are produced in accordance with ISO 17034 and ISO/IEC 17025 . This high level of purity and certification is essential for its primary application as a calibration standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) for the identification and quantification of trans-fatty acids in complex matrices such as food, biological fluids, and environmental samples.

Certified analytical purity
Supplier specification
≥99.0% (GC) standard grade; 99.9% CRM grade (ISO 17034/ISO/IEC 17025).
May support regulatory analytical workflows for trans-fat quantitation; verify CRM documentation.
Sources not provided; confirm lot-specific certificate before quantitative use.
Analytical Chemistry Food Safety Testing Metabolomics

Methyl Elaidate Application Scenarios


Regulatory trans-Fatty Acid Analysis Standard

Methyl elaidate is the definitive reference standard for identifying and quantifying trans-fatty acids in food products and biological samples. Its certified purity (≥99.0% GC) and certified reference material (CRM) availability (99.9% purity) ensure compliance with international food safety testing standards (e.g., GB 5009.257-2016, GB 5413.36-2010) . The distinct chromatographic retention time of the trans isomer, compared to the cis isomer (methyl oleate) [1], allows for unambiguous peak identification in complex chromatograms.

trans-Fatty Acid Metabolism Research

Researchers investigating the distinct biological effects of trans-fatty acids require methyl elaidate as an internal standard for accurate quantification. Its trans configuration is metabolized differently than its cis-isomer , and its unique oxidation products, such as the 6.2% threo-epoxide ratio , serve as specific biomarkers in mechanistic studies. This specificity is critical for elucidating the role of dietary trans fats in conditions like cardiovascular disease and non-alcoholic fatty liver disease (NAFLD), where elaidate has been shown to induce distinct gene expression profiles compared to oleate .

Lipid Membrane Dynamics and Permeability

Methyl elaidate's ability to form more tightly packed lipid bilayers than methyl oleate makes it a valuable tool for investigating fundamental membrane biophysics. Researchers can use it to study the relationship between lipid geometry (trans vs. cis) and membrane properties such as permeability, fluidity, and phase behavior. This application is directly supported by the quantitative differences in bilayer packing observed in liposome studies , which are crucial for understanding drug-membrane interactions and designing novel lipid-based delivery systems.

Lipid Oxidation Mechanisms and Antioxidant Efficacy

The dramatically slower autoxidation rate of methyl elaidate (10.4-fold longer induction period) compared to methyl oleate makes it a superior model compound for long-term oxidative stability studies. Its distinct oxidation product profile allows researchers to differentiate between cis- and trans-specific degradation pathways. This is particularly relevant for evaluating the efficacy of antioxidants in complex lipid systems and for shelf-life prediction in lipid-containing formulations.

Application
Selection Property
Validation Focus
Trans-fatty acid quantification (food/bio samples)
Certified purity and trans-specific GC retention
Chromatographic peak identity against cis-isomer; confirm lot-specific CRM documentation
Trans-fat metabolism research
trans configuration and oxidation product stereochemistry
Biomarker differentiation via threo/erythro epoxide ratio and pathway-specific oxidation profiling
Lipid membrane biophysics
trans geometry affecting bilayer packing density
Osmotic swelling and permeability assays; verify packing behavior in target lipid composition
Lipid oxidation mechanism studies
Slower autoxidation kinetics and distinct product profile
Induction period benchmarking and hydroperoxide formation under defined conditions

Technical Documentation Hub

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56 linked technical documents
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